ZK 93423
Overview
Description
ZK 93423 is a compound belonging to the beta-carboline family. It is known for its anxiolytic properties and is closely related to abecarnil. This compound is a nonbenzodiazepine gamma-aminobutyric acid A receptor agonist that stimulates alpha 1, alpha 2, alpha 3, and alpha 5 subunit-containing gamma-aminobutyric acid A receptors equally .
Mechanism of Action
Target of Action
ZK 93423, also known as B6PWX5B47Q, 6-Benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylic acid ethyl ester, ZK93423, or ZK-93423, is a nonbenzodiazepine GABA A agonist . The primary targets of this compound are these GABA A receptors .
Mode of Action
This compound interacts with its targets, the GABA A receptors, by acting as an agonist . This means that it binds to these receptors and activates them, resulting in increased receptor activity .
Biochemical Pathways
The activation of GABA A receptors by this compound affects the GABAergic neurotransmission pathway . This pathway is primarily inhibitory, meaning it reduces the activity of neurons. The downstream effects of this include anticonvulsant, muscle relaxant, and appetite-stimulating properties .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action include anticonvulsant, muscle relaxant, and appetite-stimulating properties . These effects are comparable to those of benzodiazepine drugs .
Biochemical Analysis
Biochemical Properties
ZK 93423 interacts with GABA A receptors, specifically the α 1, α 2, α 3, and α 5 subunits . It has anticonvulsant, muscle relaxant, and appetite-stimulating properties comparable to benzodiazepine drugs . The interaction of this compound with these receptors is believed to be responsible for its biochemical effects .
Cellular Effects
This compound influences cell function by modulating the activity of GABA A receptors. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cell type and the presence of other signaling molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to GABA A receptors and modulating their activity . This can lead to changes in gene expression and cellular metabolism, as well as the activation or inhibition of various enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This can include changes in the product’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the GABAergic signaling pathway, interacting with GABA A receptors . This can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with GABA A receptors
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interactions with GABA A receptors . These receptors are typically located in the cell membrane, suggesting that this compound may also be localized to this region .
Preparation Methods
The synthesis of ZK 93423 involves the palladium-catalyzed iminoannulation of alkynes. This method is effective for a wide range of alkynes, including aryl-, alkyl-, hydroxymethyl-, ethoxycarbonyl-, and trimethylsilyl-substituted alkynes. When an unsymmetrical internal alkyne is employed, this method generally gives two regioisomers. When a terminal alkyne is employed, only one regioisomer is isolated .
Chemical Reactions Analysis
ZK 93423 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
ZK 93423 has several scientific research applications:
Comparison with Similar Compounds
ZK 93423 is closely related to abecarnil, another beta-carboline compound. Both compounds are nonbenzodiazepine gamma-aminobutyric acid A receptor agonists. this compound is unique in its equal stimulation of alpha 1, alpha 2, alpha 3, and alpha 5 subunit-containing gamma-aminobutyric acid A receptors .
Similar Compounds
- Abecarnil
- Diazepam
- Clonazepam
Properties
IUPAC Name |
ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-28-23(26)22-18(14-27-2)21-17-11-16(29-13-15-7-5-4-6-8-15)9-10-19(17)25-20(21)12-24-22/h4-12,25H,3,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBKMJDFBZVHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004052 | |
Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83910-44-5 | |
Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83910-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZK 93423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZK-93423 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZK-93423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6PWX5B47Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.